molecular formula C17H19ClN2O3S B3456757 N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3456757
M. Wt: 366.9 g/mol
InChI Key: RKIKXADCJZBOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 3466B, is a small molecule drug that has been extensively studied for its neuroprotective properties. It is a member of the class of compounds known as glycine site N-methyl-D-aspartate (NMDA) receptor antagonists, which have been shown to have potential therapeutic applications in a variety of neurological disorders.

Mechanism of Action

CGP 3466B acts as a glycine site N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide receptor antagonist, which means it blocks the activity of the this compound receptor by binding to the glycine site. This prevents the influx of calcium ions into the cell, which can lead to neuronal cell death and inflammation.
Biochemical and Physiological Effects:
CGP 3466B has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain, which are all processes that can contribute to neuronal cell death. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of CGP 3466B is its specificity for the glycine site of the N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide receptor, which means it has a lower risk of off-target effects compared to other this compound receptor antagonists. However, one limitation of CGP 3466B is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on CGP 3466B. One area of interest is its potential use in combination with other neuroprotective agents, such as antioxidants or anti-inflammatory drugs. Another area of interest is its potential use in combination with stem cell therapy for the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dosing and administration of CGP 3466B for maximum neuroprotective effect.

Scientific Research Applications

CGP 3466B has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. In preclinical studies, it has been shown to have neuroprotective effects by preventing neuronal cell death and reducing inflammation in the brain.

Properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-12-4-5-13(2)16(10-12)19-17(21)11-20(24(3,22)23)15-8-6-14(18)7-9-15/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIKXADCJZBOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

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